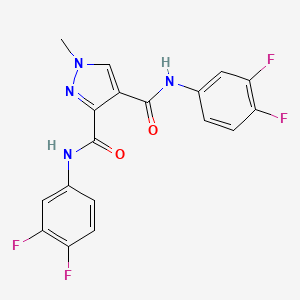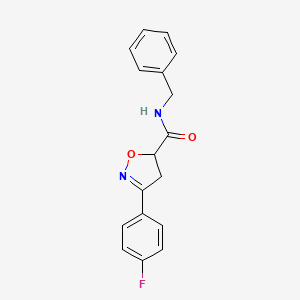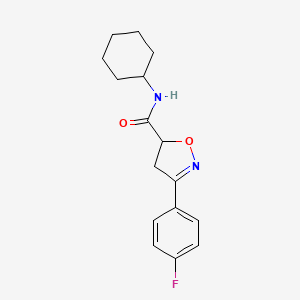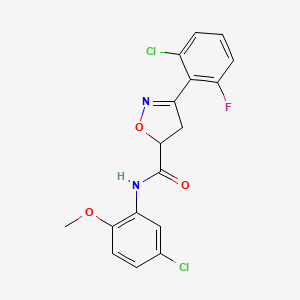
N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
概要
説明
N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a synthetic compound characterized by the presence of chloro and fluoro substituents on phenyl rings, a pyrazole core, and dicarboxamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Chloro and Fluoro Substituents: The phenyl rings with chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of Dicarboxamide: The final step involves the reaction of the pyrazole derivative with chloro and fluoro-substituted aniline derivatives under amide coupling conditions, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro or fluoro groups.
科学的研究の応用
N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl rings can enhance binding affinity through halogen bonding, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
N,N’-bis(3-chloro-4-fluorophenyl)-P-methylphosphonic diamide: Similar structure with phosphonic diamide functionality.
3-chloro-4-fluorophenylboronic acid: Contains the same chloro and fluoro substituents on the phenyl ring but with boronic acid functionality.
Uniqueness
N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its combination of a pyrazole core with dicarboxamide functionalities and chloro and fluoro substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
特性
IUPAC Name |
3-N,4-N-bis(3-chloro-4-fluorophenyl)-1-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F2N4O2/c1-26-8-11(17(27)23-9-2-4-14(21)12(19)6-9)16(25-26)18(28)24-10-3-5-15(22)13(20)7-10/h2-8H,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVJUKJYZKTFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4372919.png)
![1-METHYL-N~3~,N~4~-BIS[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B4372933.png)




![5-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372960.png)
![3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4372965.png)
![5-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372966.png)
![1-methyl-3-N,4-N-bis[2-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxamide](/img/structure/B4372971.png)


